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Compound of Interest

Compound Name: N-Benzyl-N-ethylaniline

Cat. No.: B1678212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Benzyl-N-ethylaniline, a tertiary amine with applications in chemical synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with detailed experimental protocols for obtaining such spectra.

Spectroscopic Data Summary
The key spectroscopic data for N-Benzyl-N-ethylaniline are summarized in the tables below

for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment

7.26 - 7.15 m Aromatic protons (C₆H₅-CH₂)

7.18 t
Aromatic protons (meta-C₆H₅-

N)

6.66 t Aromatic proton (para-C₆H₅-N)

6.64 d
Aromatic protons (ortho-C₆H₅-

N)

4.46 s Methylene protons (-CH₂-Ph)

3.42 q Methylene protons (-CH₂-CH₃)

1.16 t Methyl protons (-CH₃)

Solvent: CDCl₃. Instrument frequency: 399.65 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data
A representative set of ¹³C NMR data is available, aiding in the structural confirmation of N-
Benzyl-N-ethylaniline.[2]

Table 3: Infrared (IR) Spectroscopy Data
Key IR absorption bands provide insights into the functional groups present in the molecule.

Wavenumber (cm⁻¹) Description of Vibration

3050 - 3020 C-H stretch (aromatic)

2970 - 2850 C-H stretch (aliphatic)

1600, 1500, 1450 C=C stretch (aromatic ring)

1350 C-N stretch (aromatic amine)

740, 695
C-H bend (out-of-plane, monosubstituted and

disubstituted benzene)
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Note: Specific peak values can be found on spectral databases. The data presented here are

characteristic ranges.

Table 4: Mass Spectrometry (MS) Data
The mass spectrum of N-Benzyl-N-ethylaniline provides information about its molecular

weight and fragmentation pattern.

m/z Interpretation

211 Molecular ion [M]⁺

196 [M - CH₃]⁺

120 [M - C₇H₇]⁺ (loss of benzyl group)

91
[C₇H₇]⁺ (benzyl cation/tropylium ion) - Often the

base peak.

Ionization method: Electron Impact (EI).[3][4]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

N-Benzyl-N-ethylaniline sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[5][6]

Deuterated chloroform (CDCl₃)[6]

NMR tube (5 mm diameter)[5]

Pasteur pipette and glass wool[5]
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Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

Sample Preparation:

Accurately weigh the N-Benzyl-N-ethylaniline sample and dissolve it in approximately

0.6-0.7 mL of deuterated chloroform in a small vial.[6]

To ensure a homogenous magnetic field and prevent line broadening, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into the clean, dry NMR

tube.[5]

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

¹H NMR Acquisition:

Set the appropriate acquisition parameters, including the number of scans (typically 8-16

for a sample of this concentration), spectral width, and relaxation delay.

Acquire the Free Induction Decay (FID).

Process the FID by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the peaks to determine the relative number of protons.
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¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Use a standard broadband proton-decoupled pulse sequence.

Set the acquisition parameters. A larger number of scans will be required compared to ¹H

NMR due to the low natural abundance of ¹³C.[7] A longer relaxation delay may also be

necessary for quaternary carbons.

Acquire and process the data as described for the ¹H spectrum.

Reference the spectrum to the CDCl₃ solvent peak at approximately 77.16 ppm.[8]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Benzyl-N-ethylaniline.

Method: Thin Film on a Salt Plate

Materials:

N-Benzyl-N-ethylaniline (a few drops)

Salt plates (e.g., NaCl or KBr), clean and dry

Volatile solvent (e.g., dichloromethane or acetone)[9]

Pasteur pipette

Procedure:

Sample Preparation:

If the sample is a liquid, place one to two drops directly onto one salt plate.[10]

If the sample is a solid or very viscous, dissolve a small amount in a few drops of a volatile

solvent.[9]
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Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of

the compound.[9]

Place the second salt plate on top and gently rotate to spread the sample evenly.

Spectrum Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning:

After analysis, carefully separate the salt plates and rinse them with a dry solvent like

acetone.[10]

Dry the plates and return them to a desiccator to protect them from moisture.[10]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-Benzyl-N-
ethylaniline.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

N-Benzyl-N-ethylaniline sample

Volatile solvent (e.g., methanol or dichloromethane)

Microsyringe

Procedure:

Sample Introduction:
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Dissolve a small amount of the sample in a suitable volatile solvent.

Introduce the sample into the mass spectrometer. This can be done via a direct insertion

probe or by injecting the solution into a gas chromatograph (GC-MS) for prior separation.

[11]

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy beam of

electrons (typically 70 eV).[12][13]

This bombardment causes the ejection of an electron from the molecule, forming a

positively charged molecular ion (M⁺).[13]

Mass Analysis:

The molecular ion and any fragment ions formed are accelerated by an electric field into

the mass analyzer (e.g., a quadrupole or magnetic sector).[11][13]

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11][13]

Detection:

The separated ions are detected, and their abundance is recorded.

The resulting data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.[12]

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like N-Benzyl-N-ethylaniline.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Techniques

Data Analysis & Interpretation

Sample

Dissolution in
Deuterated Solvent (NMR)
or Volatile Solvent (IR/MS)

NMR

¹H & ¹³C Analysis

IR

Functional Group
Identification

MS

Molecular Weight &
Fragmentation

NMR Spectra
(Chemical Shift, Integration,

Multiplicity)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(m/z values)

Structural
Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Plausible Mass Spectrometry Fragmentation of N-
Benzyl-N-ethylaniline
This diagram illustrates a likely fragmentation pathway for N-Benzyl-N-ethylaniline under

electron impact ionization.
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Plausible MS Fragmentation of N-Benzyl-N-ethylaniline

N-Benzyl-N-ethylaniline
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Caption: Plausible MS fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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